

In Vivo Efficacy of Camlipixant in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: Camlipixant

Cat. No.: B8819287

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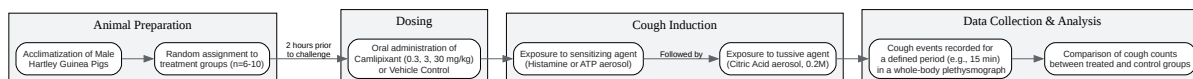
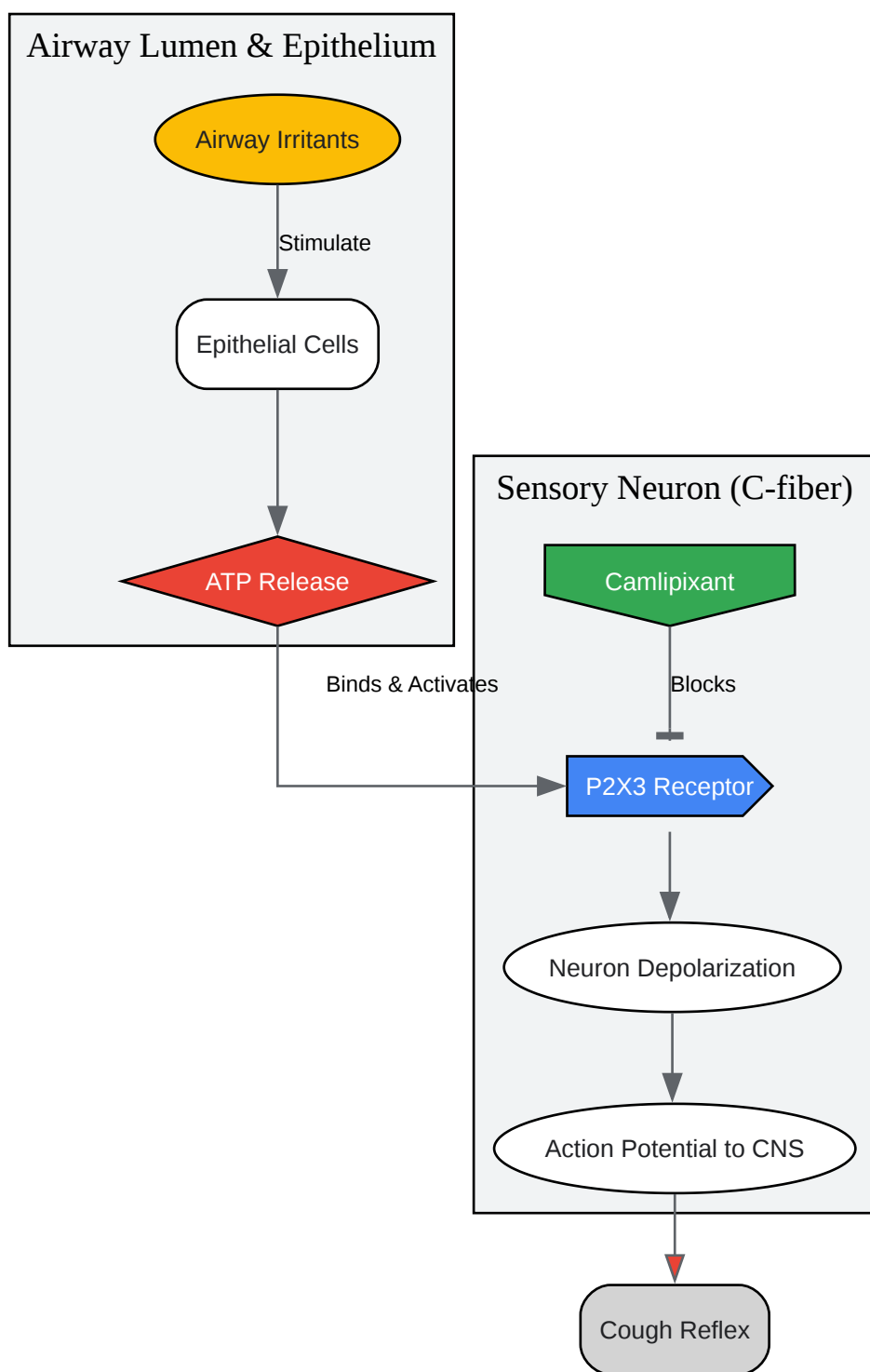
Introduction

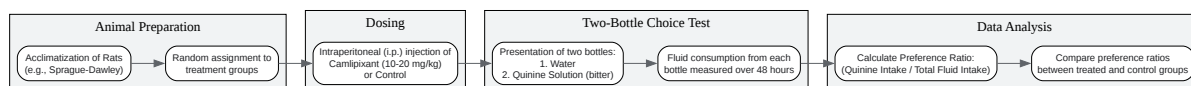
Camlipixant (formerly BLU-5937) is a potent and highly selective, orally active, non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those that innervate the airways.[1][2] The release of ATP in the airways, triggered by inflammation or irritation, activates these receptors, leading to the sensitization of the cough reflex.[1] By selectively targeting the P2X3 receptor, **Camlipixant** aims to reduce cough hypersensitivity with a minimized impact on taste, a common side effect associated with less selective P2X2/3 receptor antagonists. This technical guide provides a comprehensive overview of the in vivo efficacy of **Camlipixant** in preclinical animal models, detailing the experimental protocols and presenting key quantitative data.

Mechanism of Action: P2X3 Receptor Antagonism

Camlipixant's mechanism of action centers on the blockade of the P2X3 receptor on sensory nerve fibers. In conditions of airway inflammation or irritation, ATP is released from epithelial cells and binds to P2X3 receptors on C-fibers. This binding opens a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is transmitted to the brainstem, ultimately triggering the cough reflex. **Camlipixant**, as a non-competitive antagonist, binds to an allosteric site on the P2X3 receptor, preventing its

activation by ATP and thereby inhibiting the downstream signaling cascade that leads to coughing.





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References

- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
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